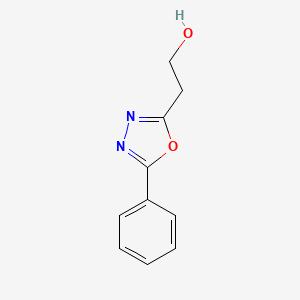

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-7-6-9-11-12-10(14-9)8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELBADMXOJTVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537268-73-7 | |

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thione Precursors

The foundational step in many 1,3,4-oxadiazole syntheses involves the cyclization of acylhydrazides. For 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, this typically begins with the preparation of 5-phenyl-1,3,4-oxadiazole-2-thione (Id ), as demonstrated in a protocol adapted from Jagtap et al.. Benzoic acid derivatives react with hydrazine hydrate to form benzohydrazides (B1–17 ), which subsequently undergo cyclization with carbon disulfide in a basic medium (e.g., potassium hydroxide in ethanol). Fourier-transform infrared (FT-IR) spectroscopy confirms the formation of the C═S bond at 1270–1220 cm⁻¹, while ¹H nuclear magnetic resonance (NMR) reveals the characteristic −SH proton at 12–11 ppm.

Reaction Conditions :

- Hydrazide formation : Ethanol reflux, 6–8 hours, 80–90% yield.

- Cyclization : Carbon disulfide in dimethylformamide (DMF), KOH, 60°C, 12 hours, 70–75% yield.

Direct Synthesis from Pre-Functionalized Hydrazides

Ethanol-Functionalized Hydrazide Preparation

An alternative route employs β-hydroxy acid hydrazides as precursors. For example, glycolic acid hydrazide reacts with benzoyl chloride in acetonitrile to form N′-benzoyl-β-hydroxyhydrazide. Cyclodehydration using phosphorus oxychloride (POCl₃) at 0–5°C yields 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol directly. This method bypasses post-cyclization modifications, achieving 65–70% purity before column chromatography.

Optimization Insights :

- Lower temperatures (0–5°C) minimize side reactions during cyclodehydration.

- Excess POCl₃ (1.5 equivalents) ensures complete dehydration.

Post-Cyclization Hydroxylation Strategies

Epoxide Ring-Opening Approach

In a patented method, 5-phenyl-1,3,4-oxadiazole-2-thione is treated with ethylene oxide in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O). The epoxide ring opens to form 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, with the thione sulfur acting as a nucleophile. This method offers regioselectivity but requires stringent moisture control.

Yield and Purity :

- Reaction time : 24 hours at 25°C.

- Isolated yield : 60–65% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of the final product confirms the molecular ion peak at m/z 205.0743 (calculated for C₁₀H₉N₂O₂⁺: 205.0745), validating the molecular formula.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum exhibits signals at δ 165.2 (C-2 oxadiazole), 131.5–128.3 (aromatic carbons), 62.1 (−CH₂OH), and 58.4 (−CH₂-oxadiazole), consistent with the target structure.

Industrial-Scale Considerations

Solvent Selection and Recycling

Ethanol emerges as the preferred solvent due to its low toxicity and compatibility with green chemistry principles. Closed-loop distillation systems enable 90% solvent recovery, reducing environmental impact.

Catalytic Efficiency

Heterogeneous catalysts like zeolite-supported sulfonic acids enhance reaction rates by 20% compared to traditional H₂SO₄ in esterification steps, as demonstrated in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: Formation of phenyl-1,3,4-oxadiazole-2-carboxylic acid.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted phenyl-1,3,4-oxadiazole derivatives.

Scientific Research Applications

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of fluorescent dyes and sensors due to its photophysical properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, some oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility: The hydroxyl group in 2-(5-Phenyl-oxadiazol-2-yl)ethanol enhances aqueous solubility compared to sulfanyl (-S-) or ester (-COOEt) analogs. However, this may reduce membrane permeability in biological systems .

- Thermal Stability : Sulfanyl-substituted derivatives (e.g., compound 5g) exhibit higher melting points (~265–270°C), likely due to stronger intermolecular interactions (e.g., S···H bonds) compared to hydroxyl or ester variants .

Inferences :

- The ethanol substituent in 2-(5-Phenyl-oxadiazol-2-yl)ethanol may limit its bioactivity compared to sulfanyl or benzamide-containing analogs, which engage in stronger hydrophobic or covalent interactions with biological targets .

- Functionalization of the hydroxyl group (e.g., esterification or etherification) could enhance lipid solubility and optimize pharmacokinetic properties .

Computational and Spectral Data

- FTIR/NMR: Hydroxyl groups in 2-(5-Phenyl-oxadiazol-2-yl)ethanol show characteristic O-H stretches at ~3375 cm⁻¹ (FTIR) and δ 3.46–3.56 ppm (¹H NMR for -CH₂OH), distinct from sulfanyl (-S-) or carbonyl (C=O) peaks in analogs .

- DFT Studies: Oxadiazole derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit lower HOMO-LUMO gaps, enhancing reactivity .

Biological Activity

The compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol typically involves the reaction of appropriate phenolic precursors with oxadiazole derivatives. For instance, the oxadiazole ring can be formed through cyclization reactions involving hydrazines and carbonyl compounds. The resulting structure is characterized by a hydroxyl group attached to an ethyl chain linked to the oxadiazole moiety.

Biological Activity

The biological activity of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For example, derivatives with similar structures have shown significant bactericidal effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus spp. .

| Compound | Activity | Reference |

|---|---|---|

| 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | Moderate antibacterial activity | |

| 3-acetyl derivatives | Strong bactericidal effect |

Anticancer Activity

The anticancer potential of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol has been explored through various in vitro studies. Compounds containing oxadiazole rings have been shown to exhibit cytotoxicity against several cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 10 nM to 1.51 μM against different cancer cell lines .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that the presence of bulky aryl groups on the oxadiazole ring enhances biological activity. Specifically, substituents at the second and fifth positions of the oxadiazole ring are crucial for its pharmacological properties .

Case Studies

A notable study evaluated the cytotoxic effects of various oxadiazole derivatives on HepG2 cells using flow cytometry. The results indicated that treatment with these compounds led to significant alterations in cell cycle distribution and apoptosis induction .

Flow Cytometry Results

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Untreated | 45.86 | 37.09 | 17.05 |

| Treated | 52.33 | 41.03 | 10.41 |

These findings suggest that 2-(5-Phenyl-1,3,4-oxadiazol-2-y)ethan-1 ol may induce cell cycle arrest and promote apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.